1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine
CAS No.:
Cat. No.: VC8522666
Molecular Formula: C18H18ClN3O4
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN3O4 |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | (4-chloro-3-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-15(17)20-8-10-21(11-9-20)18(23)13-6-7-14(19)16(12-13)22(24)25/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | LJKNSKVLUIYTEJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine (C₁₈H₁₈ClN₃O₄) features a central piperazine ring substituted at the 1-position with a 4-chloro-3-nitrobenzoyl moiety and at the 4-position with a 2-methoxyphenyl group (Fig. 1). The benzoyl group introduces strong electron-withdrawing effects via the nitro (-NO₂) and chloro (-Cl) substituents at the 3- and 4-positions, respectively, while the methoxy (-OCH₃) group on the phenyl ring donates electron density through resonance. This electronic asymmetry likely influences the compound’s reactivity, solubility, and intermolecular interactions.
Table 1: Key Chemical Identifiers
Conformational Analysis
Synthesis and Purification
Reaction Methodology
The synthesis follows a two-step protocol adapted from established procedures for N-acylated piperazines (Fig. 2) :
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Activation of the carboxylic acid: 4-Chloro-3-nitrobenzoic acid is treated with a carbodiimide coupling agent (e.g., EDC or DCC) and hydroxybenzotriazole (HOBt) in methanol or DMF to form the reactive O-acylisourea intermediate.
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Nucleophilic acyl substitution: N-(2-methoxyphenyl)piperazine reacts with the activated acid, yielding the target compound after purification.
Table 2: Representative Synthetic Conditions
Crystallographic Considerations
While single-crystal X-ray data for the title compound remain unpublished, studies on structurally similar molecules reveal key packing motifs. For example, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine forms π-stacked sheets via interactions between nitrobenzene and methoxybenzene rings, with centroid separations of 3.84–3.92 Å . These interactions, absent of classical hydrogen bonds, dominate the solid-state architecture and likely contribute to the compound’s thermal stability and melting behavior (m.p. ≈ 390–392 K in analogues) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its aromatic substituents. The nitro and chloro groups enhance lipophilicity, rendering it poorly soluble in aqueous media but soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). Stability under acidic and basic conditions remains uncharacterized, though the electron-deficient benzoyl group may confer susceptibility to nucleophilic attack at the carbonyl carbon.
Spectroscopic Characterization
Key spectral features inferred from analogous compounds include:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
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¹H NMR: Distinct signals for piperazine protons (δ 2.5–3.5 ppm), methoxy group (δ ~3.8 ppm), and aromatic protons split by substituent effects.
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MS: Molecular ion peak at m/z 375.8 ([M]⁺), with fragmentation patterns reflecting cleavage of the piperazine ring and nitro group loss.
Research Applications and Future Directions
Materials Science Applications
The π-stacking propensity observed in analogues suggests utility in organic semiconductors or crystal engineering. Functionalization of the methoxy group could modulate intermolecular interactions, enabling the design of tailored supramolecular assemblies .
Medicinal Chemistry Opportunities
Strategic modifications to the benzoyl and phenyl substituents may optimize target affinity and selectivity. For example:
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Replacing the nitro group with sulfonamide or carboxylate moieties to enhance solubility.
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Introducing fluorinated analogues to improve metabolic stability.
Table 3: Proposed Derivative Strategies
| Modification Site | Objective |
|---|---|
| 3-Nitro group | Reduce toxicity via bioisosteric replacement |
| 4-Chloro substituent | Explore halogen bonding in target recognition |
| Piperazine nitrogen | Introduce alkyl groups to modulate basicity |
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